1-(Phenylsulfonyl)indoline

Overview

Description

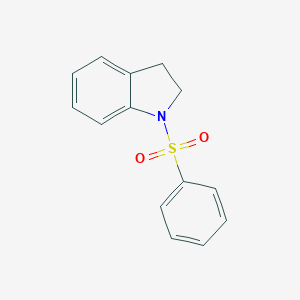

1-(Phenylsulfonyl)indoline is a chemical compound with the molecular formula C14H13NO2S . It is also known as 1-(Benzenesulfonyl)indole, Benzenesulfonic acid indolide . It may be used in the preparation of 2-acyl-1-(phenylsulfonyl)indoles .

Synthesis Analysis

The synthesis of this compound can be achieved from Indoline and Benzenesulfonyl chloride . The selective C2-lithiation of 3-substituted-1-(phenylsulfonyl)indoles is a common strategy for the synthesis of 2,3-disubstituted indoles .Molecular Structure Analysis

The molecular structure of this compound includes a phenylsulfonyl group attached to an indoline ring . The stereochemistry of the molecules is analyzed .Chemical Reactions Analysis

This compound is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . It reacts with chiral benzylic alcohols under the influence of either a protic (TFA) or Lewis (BF 3-OEt 2) acid .Physical And Chemical Properties Analysis

This compound has a molecular weight of 259.32. More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Anticancer Activity : A study explored the structure-activity relationship of novel 1-(indoline-5-sulfonyl)-4-phenylimidazolidinones, which are derivatives of 1-(Phenylsulfonyl)indoline. These compounds showed varying levels of activity against different human cancer cell lines, indicating their potential as anticancer agents (Kwak et al., 2006).

Crystal Structures and Computational Studies : Research on the crystal structures, density functional theory (DFT) calculations, and molecular orbital calculations of new derivatives of 1-(Phenylsulfonyl)indole provided insights into their chemical properties and potential applications in materials science or pharmaceuticals (Mannes et al., 2017).

Synthesis of Substituted Indoles : Studies have demonstrated methods for the synthesis of various 3-substituted-2-nitroindoles starting from 2-Nitro-1-(Phenylsulfonyl)indole. These methods are valuable for the development of new organic compounds with potential applications in drug discovery and material science (Pelkey et al., 1999).

Chemical Synthesis and Catalysis : Other studies have focused on efficient methods for the sulfonation of 1-phenylsulfonyl-1H-indoles, leading to the synthesis of compounds that could be further modified into various sulfonamide derivatives. This research contributes to the field of synthetic organic chemistry and catalysis (Janosik et al., 2006).

Cancer Cell Line Research : A study involved the design, synthesis, and evaluation of Spiro[acridine-9,2′-indoline]-1,3,8-trione derivatives against cancer cell lines, highlighting the potential of this compound derivatives in developing new anticancer agents (Gobinath et al., 2020).

Mechanism of Action

Target of Action

1-(Phenylsulfonyl)indoline, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole scaffold is a common feature in many important synthetic drug molecules, contributing to their therapeutic effects . For instance, some indole derivatives have been reported to inhibit Bcl-2 and Mcl-1 proteins, which play crucial roles in cell survival and apoptosis .

Mode of Action

The interaction of this compound with its targets involves the formation of bonds and interactions that stabilize the compound within the active site of the target protein . For example, it has been shown that certain indole derivatives can bind to the active pocket of Bcl-2 and Mcl-1 proteins through Van der Waals forces and hydrogen bonds .

Biochemical Pathways

Indole derivatives, including this compound, can influence various biochemical pathways. For instance, they have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound targets Bcl-2 and Mcl-1 proteins, it could potentially induce apoptosis in cancer cells . .

Safety and Hazards

Future Directions

The future directions of 1-(Phenylsulfonyl)indoline research could involve the exploration of more economic and environmentally benign procedures and achieving enantioselectivity . There is also potential for the development of solid-phase methods applicable to combinatorial approaches in synthesis .

properties

IUPAC Name |

1-(benzenesulfonyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIIJCYFOVAPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332534 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194079 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

81114-41-2 | |

| Record name | 1-(benzenesulfonyl)-2,3-dihydroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a methyl group at the C-2 position of 1-(phenylsulfonyl)indoline affect its reactivity with manganese(III) acetate?

A: The study by [] demonstrates a significant difference in reactivity based on the substitution at the C-2 position of this compound when reacted with manganese(III) acetate.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-6-methyl-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B494876.png)

![3-amino-6-methyl-N,4-diphenyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B494877.png)

![6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),13-pentaene-15-thione](/img/structure/B494879.png)

![2-[(6-Methyl-9-phenyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaen-15-yl)sulfanyl]-1-phenylethanone](/img/structure/B494881.png)

![1-[6-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl]ethanone](/img/structure/B494883.png)

![3-Amino-4-phenyl-5-cyano-6-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494884.png)

![3-amino-5-cyano-6-ethoxy-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494885.png)

![N-(4-acetylphenyl)-3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B494887.png)

![3-Amino-2-benzoyl-6-ethoxy-4-phenylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B494888.png)

![ethyl 3-amino-5-cyano-6-ethoxy-1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B494891.png)

![N-(4-acetylphenyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl)sulfanyl]acetamide](/img/structure/B494892.png)

![2-[(Cyanomethyl)sulfanyl]-6-methyl-5,6,7,8-tetrahydro[1,6]naphthyridine-3-carbonitrile](/img/structure/B494893.png)

![15-Chloro-6-methyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaene](/img/structure/B494895.png)

![N-(4-acetylphenyl)-2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}acetamide](/img/structure/B494897.png)